molecular formula C5H5NOS B13528259 5-(Oxiran-2-yl)-1,3-thiazole

5-(Oxiran-2-yl)-1,3-thiazole

Cat. No.: B13528259
M. Wt: 127.17 g/mol
InChI Key: WSZOEJQHPBJHFB-UHFFFAOYSA-N
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Description

5-(Oxiran-2-yl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with an epoxide (oxirane) group at the 5-position. Thiazoles are renowned for their diverse pharmacological applications, including antimicrobial, anticancer, and antiviral activities. While direct data on this compound are absent in the provided evidence, its structural analogs—thiazoles with varied substituents—have been extensively studied. These studies highlight the critical role of substituents in modulating biological activity, solubility, and synthetic feasibility.

Properties

Molecular Formula

C5H5NOS

Molecular Weight

127.17 g/mol

IUPAC Name

5-(oxiran-2-yl)-1,3-thiazole

InChI

InChI=1S/C5H5NOS/c1-5(4-2-7-4)8-3-6-1/h1,3-4H,2H2

InChI Key

WSZOEJQHPBJHFB-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=CN=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Oxiran-2-yl)-1,3-thiazole typically involves the reaction of thiazole derivatives with epoxide precursors. One common method is the reaction of 2-mercaptothiazole with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5-(Oxiran-2-yl)-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, ethanol, water

    Catalysts: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Major Products Formed:

    Amino Alcohols: Formed by the reaction of the oxirane ring with amines

    Thioethers: Formed by the reaction of the oxirane ring with thiols

Mechanism of Action

The mechanism of action of 5-(Oxiran-2-yl)-1,3-thiazole is primarily based on the reactivity of its oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of various adducts. This reactivity is exploited in biological systems, where the compound can interact with nucleophilic sites on biomolecules, potentially disrupting their function .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methyl in 6a) enhance inhibitory activity compared to bulkier aromatic substituents (e.g., thienyl in 6i) .
  • Electron-withdrawing groups (e.g., nitro, chloro in and ) correlate with antifungal and anticancer efficacy, likely due to increased electrophilicity and target binding .
  • Hybrid scaffolds (e.g., thiazolidinone in ) demonstrate exceptional antifungal activity, emphasizing the importance of fused heterocycles .

Physicochemical Properties

Substituents significantly impact melting points, solubility, and synthetic yields:

Table 2: Physicochemical Properties of Selected Derivatives

Compound ID/Name Melting Point (°C) Solubility Synthetic Yield (%) Reference
EMAC2067 () 233 (decomp) Not specified 91.2
9c () Not reported DMF-soluble High
Thiazolyl hydrazone () Not reported DMSO-compatible Moderate

Key Observations :

  • Aryl-substituted thiazoles (e.g., EMAC2067) exhibit high thermal stability (decomposition >230°C), suitable for drug formulation .
  • Polar solvents (DMF, DMSO) are commonly used for crystallization and biological assays, suggesting moderate hydrophilicity for many derivatives .

Critical Analysis and Contradictions

  • Substituent Efficacy : favors small alkyl groups (methyl) for enzyme inhibition, while and highlight aryl groups for antimicrobial/anticancer activity. This dichotomy suggests target-specific optimization .
  • Toxicity vs.

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